2-(5-Fluoro-2-methoxyphenyl)propan-2-amine
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Overview
Description
2-(5-Fluoro-2-methoxyphenyl)propan-2-amine is an organic compound with the chemical formula C10H14FNO It is a derivative of amphetamine, characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methoxyphenyl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.
Formation of the Propan-2-amine Moiety: The resulting intermediate is then subjected to a series of reactions to introduce the propan-2-amine moiety, often involving Grignard reagents or other organometallic compounds.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methoxyphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces substituted phenyl derivatives.
Scientific Research Applications
2-(5-Fluoro-2-methoxyphenyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as a serotonin releasing agent, binding to serotonin receptors and modulating their activity. This interaction can influence various physiological processes, including mood regulation and cognitive function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-5-methoxyphenyl)propan-2-amine
- 4-Methoxyamphetamine
- 2-Fluoroamphetamine
Comparison
2-(5-Fluoro-2-methoxyphenyl)propan-2-amine is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C10H14FNO/c1-10(2,12)8-6-7(11)4-5-9(8)13-3/h4-6H,12H2,1-3H3 |
InChI Key |
KJAWKVAKGZTIJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)F)OC)N |
Origin of Product |
United States |
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